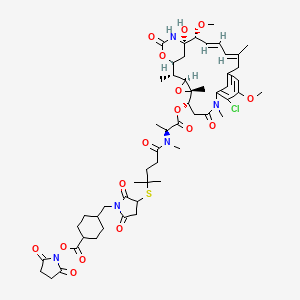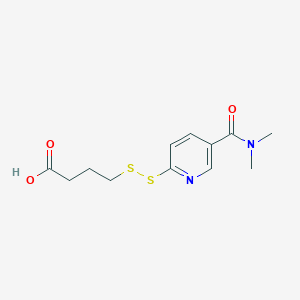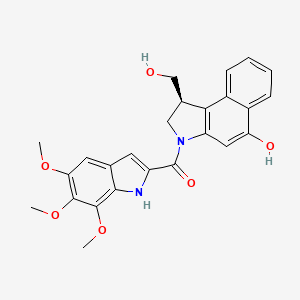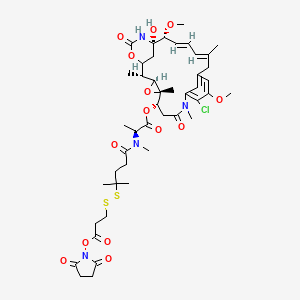
Smcc-DM4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 (Smcc-DM4) is a compound used in the field of antibody-drug conjugates (ADCs). It serves as a linker that connects the antibody to the cytotoxic drug, DM4, which is a maytansinoid derivative. This compound is crucial in targeted cancer therapy, as it allows for the specific delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate involves several steps. Initially, N-(4-carboxycyclohexylmethyl)maleimide is reacted with thionyl chloride in dry benzene to form N-(4-chloroformylcyclohexylmethyl)maleimide. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a base to yield Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate .
The conjugation of DM4 to Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate occurs in acetonitrile. The reaction conditions typically involve the use of a base to facilitate the nucleophilic attack of the thiol group of DM4 on the maleimide group of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate .
Industrial Production Methods
Industrial production of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 primarily undergoes nucleophilic substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is crucial for the conjugation of the cytotoxic drug to the antibody .
Common Reagents and Conditions
Thionyl chloride: Used in the initial step to form the chloroformyl intermediate.
N-hydroxysuccinimide: Reacts with the chloroformyl intermediate to form Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.
Acetonitrile: Solvent used in the conjugation reaction.
Base: Facilitates the nucleophilic attack of the thiol group on the maleimide group.
Major Products
The major product of these reactions is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4, which is used in the formation of antibody-drug conjugates .
Scientific Research Applications
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 has significant applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create antibody-drug conjugates that deliver cytotoxic agents specifically to cancer cells. This targeted approach reduces the side effects associated with traditional chemotherapy .
In addition to cancer therapy, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 is used in various biological and chemical research applications. It serves as a tool for studying cell signaling pathways, protein interactions, and other cellular processes .
Mechanism of Action
The mechanism of action of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 involves the targeted delivery of the cytotoxic agent DM4 to cancer cells. The antibody component of the ADC binds to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized, and the cytotoxic agent is released inside the cell. DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4 is similar to other ADC linkers such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1. DM4 has been found to have improved linker stability and efficacy compared to DM1 in some xenograft models . Other similar compounds include Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM3 and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM2, which also serve as linkers in ADCs .
Properties
CAS No. |
1228105-52-9 |
|---|---|
Molecular Formula |
C54H72ClN5O16S |
Molecular Weight |
1114.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |
InChI Key |
VYNFFBGYRBMGDS-NPCPMBKGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)


![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)

![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818523.png)
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818528.png)
![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818545.png)
